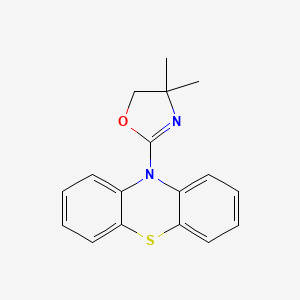
4,4-DIMETHYL-2-(10H-PHENOTHIAZIN-10-YL)-4,5-DIHYDRO-1,3-OXAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-DIMETHYL-2-(10H-PHENOTHIAZIN-10-YL)-4,5-DIHYDRO-1,3-OXAZOLE is a complex organic compound that features both phenothiazine and oxazole moieties. Phenothiazine derivatives are known for their diverse pharmacological activities, including antipsychotic and antihistaminic properties. The oxazole ring, on the other hand, is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, which is often found in various biologically active molecules.
Preparation Methods
The synthesis of 4,4-DIMETHYL-2-(10H-PHENOTHIAZIN-10-YL)-4,5-DIHYDRO-1,3-OXAZOLE typically involves the reaction of phenothiazine derivatives with oxazole precursors under specific conditions. One common synthetic route includes the cyclization of appropriate intermediates in the presence of catalysts and under controlled temperature and pressure conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4,4-DIMETHYL-2-(10H-PHENOTHIAZIN-10-YL)-4,5-DIHYDRO-1,3-OXAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4,4-DIMETHYL-2-(10H-PHENOTHIAZIN-10-YL)-4,5-DIHYDRO-1,3-OXAZOLE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and infections.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,4-DIMETHYL-2-(10H-PHENOTHIAZIN-10-YL)-4,5-DIHYDRO-1,3-OXAZOLE involves its interaction with specific molecular targets and pathways. The phenothiazine moiety is known to interact with neurotransmitter receptors in the brain, which may contribute to its antipsychotic effects. The oxazole ring can interact with various enzymes and proteins, potentially leading to antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
4,4-DIMETHYL-2-(10H-PHENOTHIAZIN-10-YL)-4,5-DIHYDRO-1,3-OXAZOLE can be compared with other similar compounds, such as:
Phenothiazine derivatives: These include chlorpromazine and promethazine, which are used as antipsychotic and antihistaminic agents, respectively.
Oxazole derivatives: Compounds like oxazepam and cloxacillin, which have anxiolytic and antibiotic properties, respectively.
Uniqueness: The combination of phenothiazine and oxazole in a single molecule provides a unique chemical structure that may offer a broader range of biological activities and therapeutic applications compared to individual phenothiazine or oxazole derivatives.
Properties
IUPAC Name |
4,4-dimethyl-2-phenothiazin-10-yl-5H-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-17(2)11-20-16(18-17)19-12-7-3-5-9-14(12)21-15-10-6-4-8-13(15)19/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLYPQLKFLUQFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)N2C3=CC=CC=C3SC4=CC=CC=C42)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
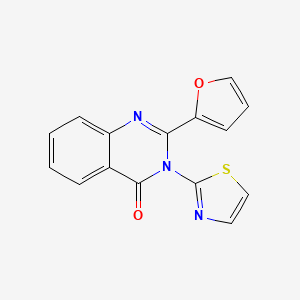
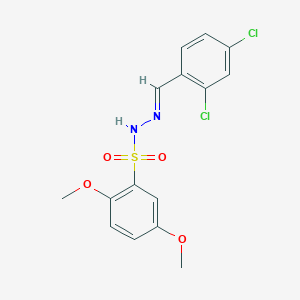
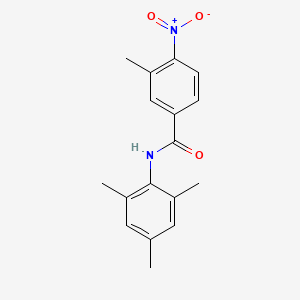
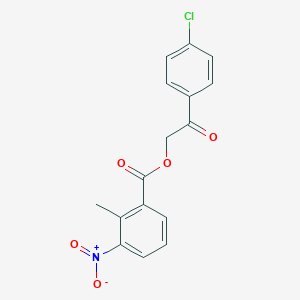

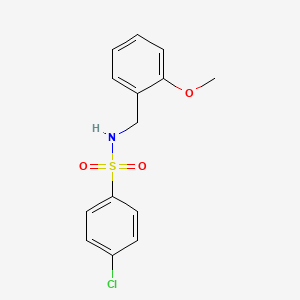
![N,N-dimethyl-4-[(4-methyl-1-piperazinyl)carbonothioyl]aniline](/img/structure/B5839068.png)
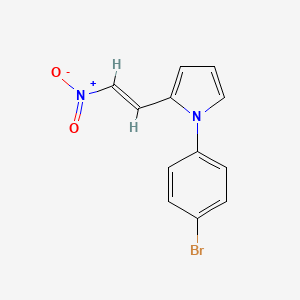
![N-{2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2-oxoethyl}-4-nitrobenzenesulfonamide (non-preferred name)](/img/structure/B5839090.png)
![1-Naphthalen-2-yl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B5839096.png)
![1-cyclohexyl-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5839098.png)
![ethyl 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B5839103.png)
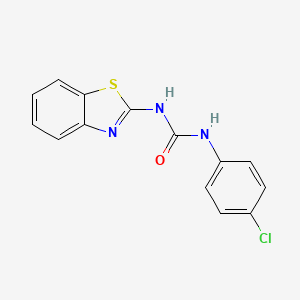
![N-allyl-3-cyclopentyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5839106.png)
